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Compound of Interest

Compound Name: 3-Propylidenephthalide

Cat. No.: B1366576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Propylidenephthalide (CAS No. 17369-59-4), a molecule of interest in flavor,

fragrance, and pharmaceutical research. The guide details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Propylidenephthalide, which

exists as a mixture of (E) and (Z) isomers. The data presented is a compilation from various

spectral databases and typical values expected for the structural motifs present in the

molecule.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8-8.0 m 2H Aromatic protons

~7.4-7.7 m 2H Aromatic protons

~6.0-6.5 m 1H Vinylic proton

~2.2-2.4 m 2H Allylic CH₂

~1.0-1.2 t 3H Methyl CH₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent

used and the specific isomer.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~167 C=O (Lactone)

~148 Quaternary aromatic C

~134 Aromatic CH

~129 Aromatic CH

~125 Quaternary aromatic C

~122 Aromatic CH

~120 Vinylic CH

~118 Vinylic C

~22 Allylic CH₂

~13 Methyl CH₃

Note: Assignments are based on typical chemical shift ranges for the respective functional

groups.
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Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2960, ~2870 Medium Aliphatic C-H stretch

~1760 Strong C=O (γ-lactone) stretch

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1250 Strong C-O stretch

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

174 High [M]⁺ (Molecular ion)

145 Medium [M - C₂H₅]⁺

115 High [M - C₂H₅ - CO]⁺

76 Medium [C₆H₄]⁺

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These

represent standard operating procedures for the analysis of small organic molecules like 3-
Propylidenephthalide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:
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Approximately 5-10 mg of 3-Propylidenephthalide is dissolved in ~0.6 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃).

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for

referencing the chemical shifts to 0 ppm.

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 (signal-to-noise dependent).

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse experiment.

Number of Scans: 512-2048 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

A small drop of liquid 3-Propylidenephthalide is placed directly onto the ATR crystal (e.g.,

diamond or germanium).
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The sample is brought into firm contact with the crystal using a pressure clamp.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal is recorded and automatically

subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

A dilute solution of 3-Propylidenephthalide is prepared in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC Parameters:

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10

°C/min, and hold for 5 minutes.

MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound such as 3-Propylidenephthalide.
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Click to download full resolution via product page

Caption: Workflow for obtaining and interpreting spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Propylidenephthalide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1366576#spectroscopic-data-of-3-
propylidenephthalide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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